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molecular formula C8H6Br2O3 B1605637 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid CAS No. 24744-58-9

2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid

Cat. No. B1605637
M. Wt: 309.94 g/mol
InChI Key: WZHLZXHHXUHDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05284971

Procedure details

3,5-Dibromo-4-hydroxyphenylacetic acid (60 g, 0.19 mol), from Preparation A, was suspended in 1 L of ethanol and 10 mL of concentrated sulfuric acid and heated at reflux overnight. The reaction mixture was cooled, concentrated and the product collected by filtration, washed with water, and dried in a vacuum oven to obtain ethyl 3,5-dibromo-4-hydroxyphenylacetate.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:6]([Br:9])[C:7]=1[OH:8].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH:5]=[C:6]([Br:9])[C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1O)Br)CC(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the product collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1O)Br)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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